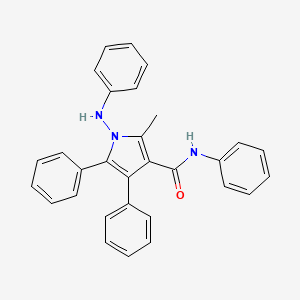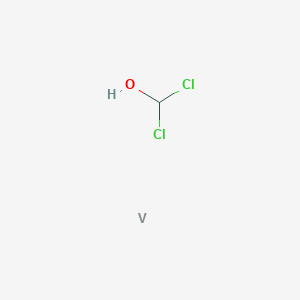
N-methylpentanehydroxamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methylpentanehydroxamic acid is a hydroxamic acid derivative known for its ability to chelate metal ions. This compound is part of a broader class of hydroxamic acids, which have been extensively studied for their applications in medicinal chemistry, particularly as inhibitors of metalloproteases and histone deacetylases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methylpentanehydroxamic acid can be synthesized through the reaction of esters or acid chlorides with hydroxylamine salts . One common method involves the direct reductive N-methylation of nitro compounds, which is a straightforward approach compared to conventional N-methylation of amines . This method avoids the prepreparation of NH-free amines, significantly shortening the separation and purification steps.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalytic systems and methylating agents to facilitate the transformation of nitro compounds into N-methylated amines .
Análisis De Reacciones Químicas
Types of Reactions
N-methylpentanehydroxamic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine salts, methyl halides, and catalytic systems. Reaction conditions often involve specific temperatures and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydroxylamine salts typically produces hydroxamic acids, while methylation reactions yield N-methylated derivatives .
Aplicaciones Científicas De Investigación
N-methylpentanehydroxamic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-methylpentanehydroxamic acid involves its ability to chelate metal ions, which is crucial for its inhibitory effects on metalloproteases and histone deacetylases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to various biological effects such as the regulation of gene expression and inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydroxamic acids such as benzohydroxamic acid and N-methyl-p-toluohydroxamic acid . These compounds share the hydroxamic acid moiety but differ in their specific structures and properties.
Uniqueness
N-methylpentanehydroxamic acid is unique due to its specific structure, which allows for effective chelation of metal ions and inhibition of specific enzymes. This makes it particularly valuable in medicinal chemistry for the development of targeted therapies .
Propiedades
Número CAS |
89330-84-7 |
|---|---|
Fórmula molecular |
C6H13NO2 |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
N-hydroxy-N-methylpentanamide |
InChI |
InChI=1S/C6H13NO2/c1-3-4-5-6(8)7(2)9/h9H,3-5H2,1-2H3 |
Clave InChI |
DLPRYQTWSHAATR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)N(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14376760.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)

silane](/img/structure/B14376772.png)

![Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate](/img/structure/B14376782.png)

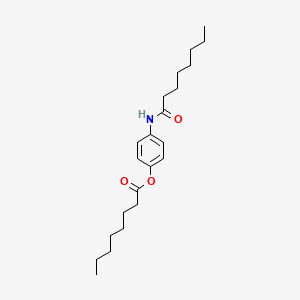
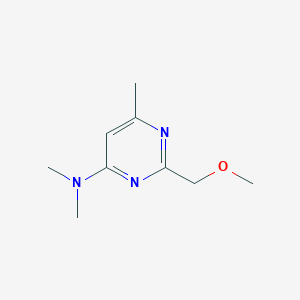
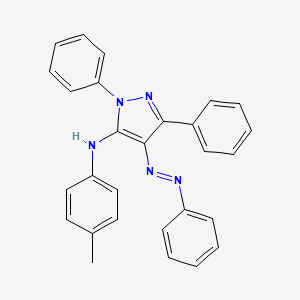
![2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B14376829.png)
![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)
